Acetyl-PHF5 amide Trifluoroacetate
Description
Acetyl-PHF5 amide Trifluoroacetate is a synthetic peptide derivative with the chemical structure AC-GLN-LYS-ARG-PRO-SER-GLN-ARG-SER-LYS-TYR-LEU-OH, modified by acetylation at the N-terminus and trifluoroacetate as the counterion. Its CAS registry number is 1190970-24-1, and it is primarily utilized in biomedical research, particularly in studies involving peptide stability, receptor interactions, and therapeutic applications . The trifluoroacetate (TFA) counterion enhances solubility in polar solvents like water and dimethyl sulfoxide (DMSO), which is critical for in vitro assays and formulation processes.
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N8O8.C2HF3O2/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34;3-2(4,5)1(6)7/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46);(H,6,7)/t19-,23-,24-,25-,27-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBIHSKKDTQIW-CHXRVFPJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55F3N8O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Acetyl-PHF5 amide Trifluoroacetate typically involves the formation of amide bonds through acid-amine coupling reactions. Traditional methods use alkyl or aryl acid chlorides or mixed anhydrides that react with amines . Another strategy involves the use of activated carbodiimides or reagents with activated benzotriazole structures . Industrial production methods may involve the trifluoroacetylation of amines with trifluoroacetic acid .
Chemical Reactions Analysis
Acetyl-PHF5 amide Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Reactions with oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reactions with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX). Common reagents and conditions used in these reactions include trifluoroacetic acid, samarium diiodide, and various bases and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetyl-PHF5 amide Trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetyl-PHF5 amide Trifluoroacetate involves its ability to polymerize into filamentous structures . This polymerization is influenced by the solvent in which the peptides are dissolved . The compound interacts with molecular targets such as amyloidogenic protein tau, affecting its structure and function .
Comparison with Similar Compounds
Comparison with Other Trifluoroacetate Salts
Trifluoroacetate salts are widely used in peptide synthesis and analytical chemistry due to their ability to stabilize charged molecules. Below is a comparison with sodium trifluoroacetate , a common reagent in polymer chemistry and chromatography:
Key Findings :
- The TFA counterion in Acetyl-PHF5 amide improves purification efficiency during solid-phase peptide synthesis (SPPS), similar to its role in isolating small-molecule intermediates .
- Sodium trifluoroacetate, however, is used in gel permeation chromatography (GPC) to suppress ionic interactions, enabling accurate molar mass measurements of zwitterionic polymers .
Comparison with Non-TFA Peptide Derivatives
Acetyl-PHF5 amide derivatives without TFA, such as AC-GLN-ILE-VAL-TYR-LYS-NH₂ (CAS 69624-04-0), exhibit distinct physicochemical properties:
| Property | This compound | AC-GLN-ILE-VAL-TYR-LYS-NH₂ |
|---|---|---|
| Counterion | Trifluoroacetate | None (free base) |
| Solubility | High in polar solvents | Limited solubility in water |
| Stability | Enhanced due to ionic stabilization | Prone to aggregation in aqueous solutions |
| Synthetic Yield | Higher purity post-SPPS | Requires additional purification steps |
Key Findings :
- The TFA counterion reduces non-specific binding in cellular assays compared to free-base peptides, which may aggregate and interfere with experimental results .
Comparison with Perfluoroalkyl Substances (PFAS)
While trifluoroacetate is a perfluoroalkyl group, Acetyl-PHF5 amide TFA differs significantly from environmental PFAS like perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS):
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
